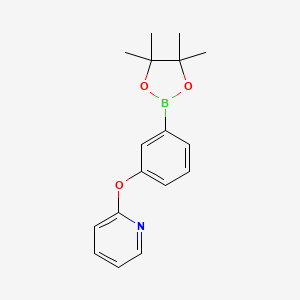

2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)pyridine is an organic compound that features a pyridine ring attached to a phenoxy group, which is further substituted with a dioxaborolane moiety. This compound is of significant interest in organic synthesis and materials science due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)pyridine typically involves the coupling of a pyridine derivative with a phenoxy compound that contains the dioxaborolane group. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses palladium catalysts to facilitate the formation of the carbon-carbon bond between the pyridine and phenoxy groups .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)pyridine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic acids.

Reduction: Reduction reactions can convert the dioxaborolane group to other functional groups.

Substitution: The phenoxy and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic acids, while substitution reactions can introduce various functional groups onto the phenoxy or pyridine rings .

Scientific Research Applications

2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)pyridine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

Biology: The compound can be used in the development of biologically active molecules and as a probe in biochemical assays.

Mechanism of Action

The mechanism by which 2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)pyridine exerts its effects involves the interaction of the dioxaborolane group with various molecular targets. The boron atom in the dioxaborolane moiety can form reversible covalent bonds with nucleophiles, such as hydroxyl and amino groups, which makes it useful in catalysis and molecular recognition .

Comparison with Similar Compounds

Similar Compounds

- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- 4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole

Uniqueness

What sets 2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)pyridine apart from similar compounds is its unique combination of a pyridine ring and a phenoxy group with a dioxaborolane moiety. This structure imparts distinct reactivity and properties, making it particularly valuable in cross-coupling reactions and the synthesis of complex organic molecules.

Biological Activity

The compound 2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)pyridine is a boron-containing heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

- IUPAC Name : this compound

- Molecular Formula : C11H16BNO2

- Molecular Weight : 205.06 g/mol

- CAS Number : 181219-01-2

- SMILES Notation : CC1(C)OB(OC1(C)C)C1=CC=NC=C1

Anticancer Properties

Recent studies have indicated that compounds containing pyridine and dioxaborole moieties exhibit significant anticancer activity. For instance, derivatives of pyridine have demonstrated potent inhibition against various cancer cell lines. The mechanism typically involves the modulation of key signaling pathways related to cell proliferation and apoptosis.

- Mechanism of Action : The dioxaborole group is believed to enhance the compound's ability to interact with biological targets involved in cancer progression. This interaction can lead to the disruption of cancer cell metabolism and induce apoptosis.

- Case Study : In a study evaluating the cytotoxic effects of similar compounds on breast cancer cells (MCF-7), the derivatives showed a half-maximal inhibitory concentration (IC50) in the low micromolar range (0.5–5 µM), indicating promising anticancer potential .

Antimicrobial Activity

The compound has also been assessed for antimicrobial properties against various bacterial strains:

- Activity Against Resistant Strains : Compounds featuring the dioxaborole structure have shown effectiveness against multidrug-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values reported were between 4–8 µg/mL for some derivatives .

- Broader Spectrum : Other studies highlighted activity against Mycobacterium abscessus and Mycobacterium smegmatis, with MIC values suggesting potential use in treating resistant infections .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of any compound.

| Parameter | Value |

|---|---|

| Oral Bioavailability | 31.8% |

| Clearance Rate | 82.7 mL/h/kg |

| Maximum Tolerated Dose | 2000 mg/kg in mice |

These parameters indicate a favorable pharmacokinetic profile with acceptable toxicity levels in preliminary animal studies .

Properties

Molecular Formula |

C17H20BNO3 |

|---|---|

Molecular Weight |

297.2 g/mol |

IUPAC Name |

2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]pyridine |

InChI |

InChI=1S/C17H20BNO3/c1-16(2)17(3,4)22-18(21-16)13-8-7-9-14(12-13)20-15-10-5-6-11-19-15/h5-12H,1-4H3 |

InChI Key |

JVQPZLZBUBSDLF-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OC3=CC=CC=N3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.